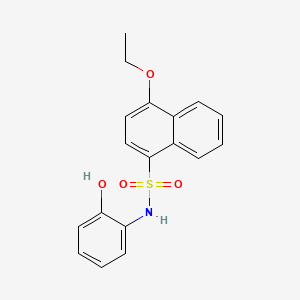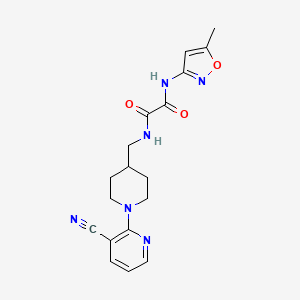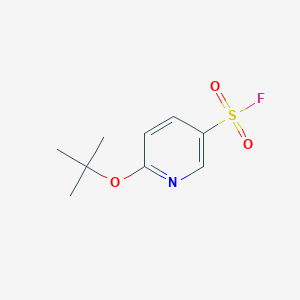
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(Tert-butoxy)pyridine-3-sulfonyl fluoride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with tert-butyl groups and their chemical properties and reactions. For instance, the synthesis and properties of substituted phenylsulfur trifluorides with tert-butyl groups are described, highlighting their stability and utility as fluorinating agents . Iron(II) complexes with tert-butyl substituted pyridine derivatives are also reported, with a focus on their crystal structures and spin states . Additionally, tert-butyl nitrite is used as an oxidant in the synthesis of substituted sulfonyl pyrroles , and tert-butyl groups are part of the structure in thermally activated delayed fluorescence materials . Lastly, the synthesis and characterization of 6-tert-butyl substituted thienopyridine derivatives are detailed, including their molecular structure and intramolecular hydrogen bonding .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups involves various starting materials and reaction conditions. For example, the synthesis of phenylsulfur trifluorides with tert-butyl substituents is achieved, and these compounds exhibit high stability and reactivity as fluorinating agents . The synthesis of iron(II) complexes involves tert-butyl substituted pyridine derivatives, which are crystallographically characterized . The tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes is another synthetic method to obtain sulfonyl pyrroles . The synthesis of thermally activated delayed fluorescence materials includes the use of tert-butylcarbazole groups . Schiff base compounds with 6-tert-butyl substitution are synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur .
Molecular Structure Analysis
The molecular structures of tert-butyl substituted compounds are diverse and exhibit interesting features. The iron(II) complexes show intermolecular hydrogen bonding and various crystal topologies . The thermally activated delayed fluorescence materials based on tert-butylcarbazoles are studied using X-ray crystallography, showing the effects of conjugation on their properties . The crystal structure of a 6-tert-butyl substituted thienopyridine derivative is characterized by X-ray analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The tert-butyl substituted compounds participate in a variety of chemical reactions. The phenylsulfur trifluorides are used in fluorinations of alcohols, aldehydes, ketones, and carboxylic groups, demonstrating high yields and stereoselectivity . The tert-butyl nitrite promoted reaction leads to the formation of substituted sulfonyl pyrroles through tandem addition/cyclization . The synthesis of Schiff base compounds involves coupling with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by their molecular structure. The phenylsulfur trifluorides with tert-butyl groups show high thermal stability and resistance to aqueous hydrolysis . The iron(II) complexes are predominantly high-spin at room temperature, with some exhibiting partial spin-state transitions on cooling . The bipolar materials for thermally activated delayed fluorescence demonstrate tunable energy gaps between singlet and triplet states . The Schiff base compounds' molecular and crystal structures are stabilized by intramolecular hydrogen bonds, as confirmed by DFT analyses .
科学的研究の応用
Synthesis of Heterocyclic Compounds
- Heterocyclic compounds such as sulfones, sulfonamides, and sulfonyl fluorides are crucial in medicinal chemistry. The development of methods to create six-membered heteroaromatic sulfonyl compounds, despite challenges, has seen progress through reactions that furnish C2-substituted sulfones. These can further transform into sulfonyl fluorides, sulfonamides, and sulfones, demonstrating a scalable and broadly applicable approach to synthesizing quinoline and isoquinoline functionalities (Patel, Laha, & Moschitto, 2022).
Development of Fluorination Methods
- Sulfonyl fluoride-based compounds have been investigated as potential labeling agents for biomarkers in PET chemistry. The exploration into the nucleophilic incorporation of fluorine-18 under aqueous conditions aims to advance the development of radiopharmaceuticals, highlighting the utility of sulfonyl fluorides in creating complex biological pharmacophores (Inkster et al., 2012).
Advanced Material Development
- Research into polymers for 157-nm lithography has led to the creation of materials incorporating sulfonyl fluoride groups, predicted to have excellent transparencies in the vacuum ultraviolet (VUV) region. This work underscores the potential of using sulfonyl fluoride derivatives in developing new photoresist materials for lithography applications (Fujigaya et al., 2003).
Synthesis of Fluorinated Polyamides
- Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, displaying amorphous characteristics, solubility in common organic solvents, and the capability to form transparent, flexible films. These materials exhibit low dielectric constants and high thermal stability, making them suitable for various high-performance applications (Liu et al., 2013).
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZJKSARDUJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)

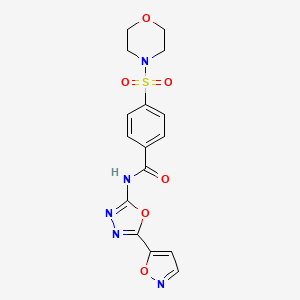

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)
![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)

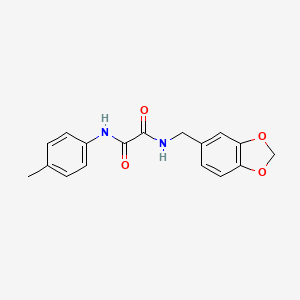
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)
